REACTION_CXSMILES
|
C([NH:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH:14]C(=O)C)([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.C(O)COCCO>O>[NH2:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH2:14])([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)(C3)NC(C)=O)(C2)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 175˜180° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with a solvent
|
Type
|
WASH
|
Details
|
The combined organic solvent was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to approximately 20 mL
|
Type
|
ADDITION
|
Details
|
Anhydrous hydrogen chloride in ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (10 mL×6)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC12CC3(CC(CC(C1)(C3)N)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 767 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |